Cas no 69437-76-9 (1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea)
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea Chemical and Physical Properties
Names and Identifiers
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- AI-204/31686048
- 69437-76-9
- AKOS003725859
- 1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea
- Oprea1_709251
- N-(4-chlorophenyl)-N'-(2-chloro-3-pyridinyl)thiourea
- 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea
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- Inchi: 1S/C12H9Cl2N3S/c13-8-3-5-9(6-4-8)16-12(18)17-10-2-1-7-15-11(10)14/h1-7H,(H2,16,17,18)
- InChI Key: IXTVYLDSQIUUML-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(NC1C(=NC=CC=1)Cl)=S
Computed Properties
- Exact Mass: 296.9894239Da
- Monoisotopic Mass: 296.9894239Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 69Ų
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM174452-1g |
1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea |
69437-76-9 | 95% | 1g |
$405 | 2021-08-05 | |
| Alichem | A029195288-1g |
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea |
69437-76-9 | 95% | 1g |
$371.00 | 2023-09-01 | |
| Chemenu | CM174452-1g |
1-(4-chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea |
69437-76-9 | 95% | 1g |
$405 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740913-1g |
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea |
69437-76-9 | 98% | 1g |
¥3157.00 | 2024-05-03 | |
| Ambeed | A791453-1g |
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea |
69437-76-9 | 95+% | 1g |
$347.0 | 2025-04-17 |
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea Suppliers
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea
Introduction to 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea (CAS No. 69437-76-9) in Modern Chemical Research
1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea, identified by the chemical abstracts service number CAS No. 69437-76-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic thiourea derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both chlorophenyl and chloropyridine moieties in its molecular framework suggests a high degree of reactivity, making it a valuable scaffold for designing novel bioactive molecules.
The compound's structure, featuring a thiourea core connected to a 4-chlorophenyl group and a 2-chloropyridin-3-yl substituent, positions it as a promising candidate for further exploration in drug discovery. Thioureas are well-known for their role as intermediates in the synthesis of various therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The chlorine atoms in the molecule enhance its electrophilic nature, facilitating nucleophilic substitution reactions that are crucial for derivatization and functionalization.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific biological pathways. 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea has been investigated for its potential to interact with enzymes and receptors involved in metabolic disorders and inflammatory diseases. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, making them attractive candidates for further preclinical development.
The synthesis of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea involves multi-step organic reactions, typically starting from commercially available precursors such as 4-chlorobenzoyl chloride and 2-chloro-3-pyridinethiol. The reaction sequence often includes condensation reactions followed by purification steps to isolate the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.
One of the most compelling aspects of this compound is its versatility as a building block for medicinal chemistry. By modifying the substituents on the thiourea core or introducing additional functional groups, researchers can generate libraries of analogs with tailored biological activities. This approach is particularly useful in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.
Recent computational studies have also highlighted the pharmacokinetic properties of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea derivatives. Molecular docking simulations have shown that these compounds can effectively bind to target proteins with high affinity, suggesting their potential as drug candidates. Additionally, physicochemical property predictions indicate favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety.
The agrochemical sector has also shown interest in this class of compounds due to their herbicidal and pesticidal properties. Field trials have demonstrated that certain derivatives of thioureas exhibit potent activity against weeds and pests while maintaining environmental safety profiles. This dual utility as both pharmaceutical intermediates and agrochemicals underscores the broad applicability of 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea.
As research continues to evolve, new methodologies for studying the biological activity of this compound are being developed. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its molecular structure and interactions with biological targets. These structural elucidations are essential for understanding mechanism-of-action and guiding further chemical modifications.
The regulatory landscape for pharmaceutical compounds like 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea is stringent but well-established, ensuring that any potential therapeutic agents derived from it meet rigorous safety and efficacy standards before reaching clinical use. Collaborative efforts between academia and industry are crucial for navigating these regulatory pathways efficiently.
In conclusion, 1-(4-Chlorophenyl)-3-(2-chloropyridin-3-yl)thiourea (CAS No. 69437-76-9) represents a promising area of research with significant potential in pharmaceuticals and agrochemicals. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable compound for further exploration. As our understanding of its properties grows, so too will its applications in addressing global health challenges.
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